molecular formula C10H21ClSi B14595772 Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl- CAS No. 61628-64-6

Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-

Cat. No.: B14595772
CAS No.: 61628-64-6
M. Wt: 204.81 g/mol
InChI Key: UNZADYZNGVVAHI-UHFFFAOYSA-N
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Description

Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-, is an organosilicon compound. Organosilicon compounds are widely used in various industrial applications due to their unique chemical properties, such as thermal stability, hydrophobicity, and flexibility. This particular silane compound is characterized by the presence of a silicon atom bonded to organic groups, including a 2-chloro-3,3-dimethyl-1-methylenebutyl group and three methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-, typically involves the reaction of chloromethyltrimethylsilane with a suitable organometallic reagent. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction. The process may also involve the use of protective groups to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this silane compound can be achieved through the direct process, which involves the reaction of methyl chloride with a silicon-copper alloy. This method is efficient and allows for the large-scale production of various organosilicon compounds, including Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-.

Chemical Reactions Analysis

Types of Reactions

Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-, undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-, has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules to enhance their stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties.

Mechanism of Action

The mechanism of action of Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-, involves its ability to form strong bonds with other molecules through its silicon atom. This allows it to interact with various molecular targets and pathways, leading to its diverse applications in different fields. The silicon atom’s affinity for oxygen and fluorine also plays a crucial role in its reactivity and functionality.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: Another organosilicon compound with similar reactivity but different applications.

    Chloromethyltrimethylsilane: Shares structural similarities but differs in its specific functional groups and uses.

Uniqueness

Silane, (2-chloro-3,3-dimethyl-1-methylenebutyl)trimethyl-, is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other silanes may not be as effective.

Properties

CAS No.

61628-64-6

Molecular Formula

C10H21ClSi

Molecular Weight

204.81 g/mol

IUPAC Name

(3-chloro-4,4-dimethylpent-1-en-2-yl)-trimethylsilane

InChI

InChI=1S/C10H21ClSi/c1-8(12(5,6)7)9(11)10(2,3)4/h9H,1H2,2-7H3

InChI Key

UNZADYZNGVVAHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=C)[Si](C)(C)C)Cl

Origin of Product

United States

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